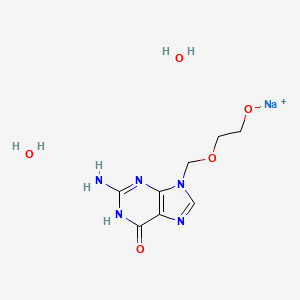![molecular formula C24H19N3O B2568862 8-ethoxy-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901264-61-7](/img/structure/B2568862.png)
8-ethoxy-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“8-ethoxy-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline” is a chemical compound that belongs to the class of 1H-pyrazolo[3,4-b]quinolines . These are three-membered azaheterocyclic systems composed of a pyrazole and quinoline fragment . The parent structure can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties .
Molecular Structure Analysis
The molecular structure of “this compound” is composed of a pyrazole and quinoline fragment . The parent structure can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties .Scientific Research Applications
Supramolecular Aggregation
Research indicates that derivatives of 1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline, through substitution, affect the dimensionality of supramolecular aggregation. For instance, specific derivatives are linked into cyclic centrosymmetric dimers or into sheets through hydrogen bonds, impacting the structural and potentially functional properties of these compounds in material science and nanotechnology applications (Portilla et al., 2005).
Synthesis and Biological Investigations
Another study discusses the efficient ultrasound-assisted synthesis of pyrazole-appended quinolinyl chalcones, which include the structural motif of 1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline. These compounds exhibit promising antimicrobial properties, indicating their potential as lead compounds in the development of new antimicrobial agents (Prasath et al., 2015).
Corrosion Inhibition
Quinoxaline derivatives, related to the chemical structure of interest, have been synthesized and applied as corrosion inhibitors for mild steel in acidic media. Their efficacy underscores the potential of 8-ethoxy-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline derivatives in industrial applications, particularly in protecting metals from corrosion (Saraswat & Yadav, 2020).
Photophysical and Electrochemical Properties
Research into the fluorine-substituted derivatives of 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline has revealed modifications in photophysical and electrochemical properties, including fluorescence quantum efficiency and absorption band position. These findings suggest applications in the design of fluorescent dyes and molecular sensors, with the potential for high fluorescence yield even in challenging conditions (Szlachcic & Uchacz, 2018).
Molecular Logic Switches
The versatility of 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline as a building block for fluorescent molecular sensors has been demonstrated. With facile synthetic procedures allowing for its integration into various systems, this chromophore can serve in the construction of brightly fluorescent molecular sensors and fluoroionophores, showcasing its utility in analytical chemistry and biological imaging (Rurack et al., 2002).
Properties
IUPAC Name |
8-ethoxy-1,3-diphenylpyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O/c1-2-28-19-13-14-22-20(15-19)24-21(16-25-22)23(17-9-5-3-6-10-17)26-27(24)18-11-7-4-8-12-18/h3-16H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSLOGWKOJDWHTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2,4-dichlorophenyl)-2-[(4-methoxyphenyl)sulfinyl]acetamide](/img/structure/B2568779.png)





![2-[(2-Chlorophenyl)sulfonyl]-1-morpholino-1-ethanone](/img/structure/B2568789.png)





![{4-[(4-Chlorophenyl)sulfanyl]-3-nitrophenyl}methanol](/img/structure/B2568800.png)
![N-(5-chloro-2-methylphenyl)-2-(naphtho[2,1-b]furan-1-yl)acetamide](/img/structure/B2568802.png)
